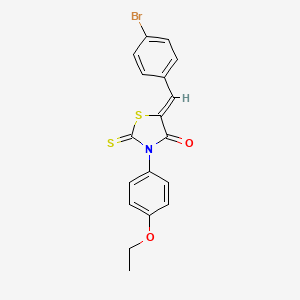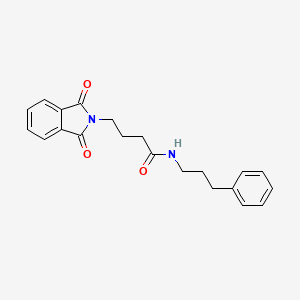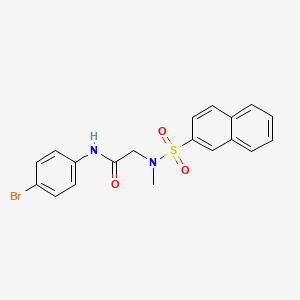![molecular formula C20H21N3O4 B4577972 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that include the formation of oxadiazole rings and subsequent modifications to introduce various functional groups. For instance, compounds similar to the target molecule were synthesized by converting organic acids into esters, hydrazides, and then oxadiazole derivatives, showcasing a common pathway in the synthesis of oxadiazole-containing compounds (Aziz‐ur‐Rehman et al., 2016). Another example includes the synthesis of benzohydrazide derivatives through a series of steps starting from a specific hydrazide to form oxadiazole, indicating the versatile approaches in synthesizing oxadiazole derivatives (M. Taha et al., 2014).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations have been utilized to understand the molecular structure of compounds bearing resemblance to the target molecule. Studies often employ density functional theory (DFT) to predict molecular geometry, vibrational spectra, and electronic properties (A. Viji et al., 2020). These analyses help in elucidating the molecular interactions and stability, contributing to a better understanding of the compound's biological activity.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Anticancer and Antimicrobial Applications
A series of hydrazide and oxadiazole derivatives, using 3-methoxyphenol as the starting substance, have been explored for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. Among these, certain derivatives exhibited significant inhibitory activity against tumor cell lines, highlighting their potential as chemotherapeutic agents. The antimicrobial activity against gram-negative bacteria was notably higher compared to gram-positive bacteria, indicating specificity in their action (Kaya et al., 2017).
Analgesic and Anti-inflammatory Effects
Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have been conducted, showing that these compounds possess notable analgesic and anti-inflammatory effects. This was attributed to their good affinity for COX-2 and 5-LOX, which correlates with their pharmacological actions (Faheem, 2018).
Insecticidal Activity
Agricultural Applications
Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings has demonstrated that some compounds exhibit good insecticidal activities against the diamondback moth (Plutella xylostella). This suggests their utility in agricultural pest control, offering a potential alternative to traditional pesticides (Qi et al., 2014).
Material Science Applications
Corrosion Inhibition
The inhibitive properties of oxadiazole derivatives on brass corrosion in simulated cooling water systems have been studied. These compounds, particularly 2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole derivatives, exhibit mixed-type control of inhibition, showing effectiveness in both cathodic and anodic reactions. This indicates their potential as corrosion inhibitors in industrial water systems (Rochdi et al., 2014).
Propiedades
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-6-4-5-7-17(13)26-14(2)20(24)21-12-18-22-19(23-27-18)15-8-10-16(25-3)11-9-15/h4-11,14H,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBITMFCJRJDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)
![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)
![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)
![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)

![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)

![4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)
![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)